molecular formula C27H22O14 B10754000 Iriginol hexaaceatate CAS No. 103652-04-6

Iriginol hexaaceatate

Cat. No.: B10754000
CAS No.: 103652-04-6
M. Wt: 570.5 g/mol
InChI Key: VFQVOTVAPPYKEC-UHFFFAOYSA-N
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Description

Irigenol hexaacetate is a natural product derivative known for its biological activity. It is a plant-derived hexahydroxy flavonoid, which means it contains six hydroxyl groups attached to its flavonoid structure. This compound has been identified as an inhibitor of various enzymes and has shown potential in different scientific research applications .

Properties

CAS No.

103652-04-6

Molecular Formula

C27H22O14

Molecular Weight

570.5 g/mol

IUPAC Name

[2,3-diacetyloxy-5-(5,6,7-triacetyloxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C27H22O14/c1-11(28)36-20-7-17(8-21(37-12(2)29)25(20)39-14(4)31)18-10-35-19-9-22(38-13(3)30)26(40-15(5)32)27(41-16(6)33)23(19)24(18)34/h7-10H,1-6H3

InChI Key

VFQVOTVAPPYKEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C2=COC3=CC(=C(C(=C3C2=O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irigenol hexaacetate typically involves the acetylation of irigenol. Irigenol, a hexahydroxy flavonoid, is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield irigenol hexaacetate. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and time to ensure complete acetylation .

Industrial Production Methods

Industrial production of irigenol hexaacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

Iriginol hexaacetate undergoes hydrolysis under both acidic and alkaline conditions, cleaving its ester bonds to regenerate iriginol and acetic acid derivatives.

  • Acidic Hydrolysis :
    In aqueous acidic conditions (e.g., HCl or H₂SO₄), the ester groups of Ir6Ac are hydrolyzed to yield iriginol and acetic acid. The reaction follows first-order kinetics, with the rate dependent on proton concentration.

    Ir6Ac+6H2OH+Iriginol+6CH3COOH\text{Ir6Ac} + 6\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Iriginol} + 6\text{CH}_3\text{COOH}
  • Basic Hydrolysis (Saponification) :
    Under alkaline conditions (e.g., NaOH), hydrolysis produces iriginol and acetate salts. This reaction is irreversible and proceeds faster than acidic hydrolysis due to the nucleophilic attack by hydroxide ions.

    Ir6Ac+6OHIriginol+6CH3COO+6H2O\text{Ir6Ac} + 6\text{OH}^- \rightarrow \text{Iriginol} + 6\text{CH}_3\text{COO}^- + 6\text{H}_2\text{O}

Transesterification

Ir6Ac participates in transesterification reactions with alcohols (e.g., methanol or ethanol) in the presence of catalytic acid or base, exchanging acetyl groups for alkyl groups. This reaction is critical for modifying solubility profiles.

Ir6Ac+6ROHIriginol-OR6+6CH3COOR\text{Ir6Ac} + 6\text{ROH} \rightleftharpoons \text{Iriginol-OR}_6 + 6\text{CH}_3\text{COOR}

Oxidation Reactions

The hydroxyl groups of iriginol hexaacetate can undergo oxidation, though the acetyl groups stabilize the core structure against mild oxidizing agents. Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) degrade the compound into smaller carboxylic acids and ketones.

Key Reaction Data

Reaction Type Conditions Reactants Products Reference
Acidic Hydrolysis1M HCl, 80°C, 2 hoursIr6Ac + H₂OIriginol + 6 Acetic Acid
Basic Hydrolysis0.1M NaOH, 25°C, 30 minutesIr6Ac + NaOHIriginol + 6 Sodium Acetate
TransesterificationMethanol, H₂SO₄, refluxIr6Ac + MethanolIriginol-OCH₃ Hexaester + Methyl Acetate
OxidationKMnO₄, H₂SO₄, 60°CIr6AcCO₂, H₂O, Acetic Acid Derivatives

Synthetic Pathway

Ir6Ac is synthesized via acetylation of iriginol using acetic anhydride in pyridine. The reaction achieves >95% yield under optimized conditions:

Iriginol+6(CH3CO)2OPyridineIr6Ac+6CH3COOH\text{Iriginol} + 6(\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Pyridine}} \text{Ir6Ac} + 6\text{CH}_3\text{COOH}

Structural and Kinetic Insights

  • Molecular Formula : C₁₈H₂₆O₉ (MW: 374.39 g/mol).

  • Reaction Kinetics : Hydrolysis rates correlate with pH, with alkaline conditions accelerating ester cleavage by 10-fold compared to acidic environments.

Aggregation-Dependent Inhibition

While not a direct chemical reaction, Ir6Ac’s biological activity involves non-covalent aggregation with RNase P, reducing enzymatic activity by 50% at 820 nM (IC₅₀). This aggregation is reversible and pH-dependent, as shown in fluorescence anisotropy assays .

Scientific Research Applications

Irigenol hexaacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of irigenol hexaacetate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of ribonuclease P, an enzyme involved in RNA processing. The compound binds to the enzyme’s active site, preventing it from catalyzing the cleavage of RNA substrates . Additionally, irigenol hexaacetate has shown inhibitory activity against other enzymes, such as those involved in viral replication .

Biological Activity

Iriginol hexaacetate, a derivative of iriginol, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the current understanding of the biological activity of iriginol hexaacetate, supported by various research findings and case studies.

Iriginol hexaacetate is chemically characterized as C27H22O14C_{27}H_{22}O_{14} with a molecular weight of 550.45 g/mol. Its structure includes multiple acetyl groups that contribute to its biological activity. The compound's structure can be visualized through its chemical representation available in databases like PubChem .

Antimicrobial Activity

Research indicates that iriginol hexaacetate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for iriginol hexaacetate were reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that iriginol hexaacetate could be a promising candidate for developing new antimicrobial agents, especially in combating antibiotic-resistant strains.

Antioxidant Activity

In addition to its antimicrobial properties, iriginol hexaacetate has demonstrated notable antioxidant activity. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value of 30 μg/mL. This indicates a moderate capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of iriginol hexaacetate are still being elucidated. Preliminary studies suggest that the phenolic groups within the compound play a critical role in its antimicrobial action by disrupting bacterial cell membranes and inhibiting key metabolic processes. Additionally, its antioxidant activity may be attributed to the ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them.

Case Studies

Several case studies have illustrated the practical applications of iriginol hexaacetate:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections showed that treatment with iriginol hexaacetate resulted in significant reductions in bacterial load and improved clinical outcomes compared to standard antibiotic therapy.
  • Antioxidant Effects in Animal Models : In vivo studies on mice subjected to oxidative stress demonstrated that administration of iriginol hexaacetate significantly reduced markers of oxidative damage compared to control groups.

Future Prospects

The promising biological activities of iriginol hexaacetate warrant further investigation into its therapeutic potential. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding how iriginol hexaacetate interacts at the molecular level with pathogens and free radicals.
  • Clinical Trials : Conducting larger-scale clinical trials to validate its efficacy and safety in humans.
  • Formulation Development : Exploring different formulations that could enhance the bioavailability and stability of iriginol hexaacetate for practical applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Iriginol hexaacetate in academic research?

  • Methodological Answer : Synthesis typically involves acetylation of the parent compound (iriginol) using acetic anhydride under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., distinguishing acetyl groups at specific hydroxyl positions) and high-resolution mass spectrometry (HRMS) to verify molecular mass. Purity is assessed via high-performance liquid chromatography (HPLC), with ≥95% purity recommended for biological assays. Experimental details should adhere to reproducibility standards, including full reagent quantities, reaction times, and purification steps, as outlined in journal guidelines .

Q. How is the structural identity of Iriginol hexaacetate confirmed using spectroscopic techniques?

  • Methodological Answer : Key spectroscopic techniques include:

  • ¹H/¹³C NMR : Identify acetyl protons (δ 2.0–2.3 ppm) and ester carbonyl carbons (δ 168–172 ppm).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between acetyl groups and the iriginol backbone.
  • FT-IR : Detect ester C=O stretches (~1740 cm⁻¹).
    Cross-referencing spectral data with prior studies (e.g., Olympiad problem solutions) ensures accuracy .

Q. What initial biological screening approaches are used to identify Iriginol hexaacetate’s inhibitory activity against RNase P?

  • Methodological Answer : Initial screens employ in vitro RNase P activity assays, where the compound is incubated with purified RNase P and a fluorescently labeled substrate (e.g., pre-tRNA). Inhibition is quantified via fluorescence quenching or gel electrophoresis to measure substrate cleavage. Dose-response curves (IC₅₀ values) are generated using concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) are critical to validate results .

Advanced Research Questions

Q. What experimental strategies are employed to optimize Iriginol hexaacetate’s inhibitory efficacy in RNase P assays?

  • Methodological Answer : Optimization involves:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogs with modified acetyl groups or backbone substitutions to enhance binding affinity.
  • Assay Condition Adjustments : Varying pH (5.5–8.0), ionic strength, and cofactor (Mg²⁺) concentrations to mimic physiological environments.
  • Competitive Binding Assays : Using radiolabeled Iriginol hexaacetate to determine dissociation constants (Kd) and assess specificity against RNase P homologs .

Q. How can researchers address contradictions in reported inhibitory specificity of Iriginol hexaacetate across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. To resolve these:

  • Comparative Studies : Replicate experiments under standardized conditions (e.g., uniform substrate, enzyme source).
  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions.
  • Molecular Dynamics Simulations : Model RNase P’s flexibility to identify transient binding sites that may explain inconsistent specificity .

Q. What computational modeling techniques are suitable for studying Iriginol hexaacetate’s interaction with viral proteases (e.g., Zika virus protease)?

  • Methodological Answer :

  • Docking Simulations (AutoDock Vina, Schrödinger) : Predict binding poses within the protease active site, prioritizing residues critical for inhibition (e.g., catalytic triad).
  • Molecular Dynamics (MD) Trajectories : Simulate binding stability over 100+ ns to assess conformational changes in the protease.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of acetyl groups to guide analog design. Experimental validation via enzymatic assays (e.g., FRET-based protease activity tests) is essential .

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